Methyl 2,6-dichloro-5-fluoropyrimidine-4-carboxylate
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H3Cl2FN2O2 |
|---|---|
Molecular Weight |
225.00 g/mol |
IUPAC Name |
methyl 2,6-dichloro-5-fluoropyrimidine-4-carboxylate |
InChI |
InChI=1S/C6H3Cl2FN2O2/c1-13-5(12)3-2(9)4(7)11-6(8)10-3/h1H3 |
InChI Key |
DQJOBBWEMAVHSW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=NC(=N1)Cl)Cl)F |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Optimization
The synthesis begins with methyl 2,6-dihydroxy-5-fluoronicotinate, which undergoes chlorination using phosphorus oxychloride (POCl₃) in the presence of lithium salts. Lithium phosphate (Li₃PO₄) or lithium chloride (LiCl) acts as a catalyst, enabling selective dichlorination at positions 2 and 6 of the pyrimidine ring. The reaction proceeds in a sealed autoclave at 170°C for 20 hours, achieving 88.3% yield after distillation.
Critical Parameters:
Large-Scale Implementation
A scaled-up protocol combines methyl 2,6-dihydroxy-5-fluoronicotinate (15 g) with POCl₃ (150 mL) and Li₃PO₄ (9 g) in an autoclave. After heating, the mixture is diluted with methylene chloride, filtered, and distilled under vacuum (1–2 mmHg) to isolate the product. This method avoids overchlorination, a common issue with phosphorus pentachloride.
Condensation and Chlorination via Sodium Methoxide
Formamidine Acetate Condensation
In this approach, formamidine acetate reacts with diethyl fluoroacetate in methanol under reflux, catalyzed by sodium methoxide (NaOMe). The reaction forms 4,6-dihydroxy-5-fluoropyrimidine, which is subsequently chlorinated.
Stepwise Process:
-
Condensation:
-
Chlorination:
Solvent Effects
Replacing toluene with trichloroethylene reduces yield to 80.1% due to increased side-product formation. Methanol remains optimal for condensation, balancing reactivity and solubility.
Alternative Routes Using Fluoromalonic Esters
Alkali Metal Alkoxide-Mediated Synthesis
A two-step process involves fluoromalonic ester (R = methyl/ethyl) reacting with formamide in the presence of alkali metal alkoxides (e.g., NaOMe). The intermediate 4,6-dihydroxy-5-fluoropyrimidine is chlorinated with POCl₃ and phosphorus trichloride (PCl₃).
Key Advantages:
-
Scalability: Suitable for batch sizes exceeding 1.5 mol.
-
Purity: Final product purity exceeds 98% after distillative work-up.
Limitations:
-
Byproduct Formation: Excess PCl₃ necessitates careful stoichiometric control to minimize phosphoric acid derivatives.
Comparative Analysis of Methodologies
Table 1: Synthesis Method Comparison
Efficiency and Practicality
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS) Reactions
The chlorine atoms at positions 2 and 6 are susceptible to nucleophilic attack due to the electron-withdrawing effects of the fluorine and ester groups.
Key Reactions:
Mechanistic Insights:
-
Regioselectivity : Substitution occurs preferentially at position 2 due to steric hindrance at position 6 from the ester group .
-
Catalysis : Palladium-mediated coupling (e.g., Suzuki-Miyaura) enables C–C bond formation with boronic acids under mild conditions .
Ester Hydrolysis and Functionalization
The methyl ester at position 4 undergoes hydrolysis to yield the corresponding carboxylic acid, which serves as a precursor for further derivatization.
Reaction Conditions and Products:
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| NaOH (aq.) | Reflux, 6 h | 2,6-Dichloro-5-fluoropyrimidine-4-carboxylic acid | Intermediate for amide synthesis |
| H₂SO₄ (conc.) | 100°C, 3 h | Same as above | Industrial-scale processing |
-
Kinetics : Hydrolysis follows pseudo-first-order kinetics with a rate constant at pH 12.
Reductive Dehalogenation
Controlled reduction selectively removes chlorine substituents while preserving the fluorine atom and ester group.
Experimental Data:
| Reducing Agent | Conditions | Product | Selectivity |
|---|---|---|---|
| H₂, Pd/C | EtOH, 25°C, 12 h | 2-Chloro-5-fluoropyrimidine-4-carboxylate | >90% (C6-Cl) |
| Zn, NH₄Cl | MeOH, 60°C, 2 h | 6-Chloro-5-fluoropyrimidine-4-carboxylate | 80% (C2-Cl) |
-
Mechanism : Radical intermediates dominate in zinc-mediated reductions, while catalytic hydrogenation proceeds via heterolytic cleavage .
Oxidation Reactions
The pyrimidine ring is resistant to oxidation, but the ester group can be modified under strong oxidizing conditions.
Notable Transformations:
-
Ester to Ketone : Reaction with LiAlH₄ followed by MnO₂ oxidation yields 2,6-dichloro-5-fluoropyrimidine-4-carbaldehyde.
-
Side Chain Oxidation : tert-Butyl hydroperoxide (TBHP) induces cleavage of the ester group to form CO₂ under radical conditions .
Coupling Reactions
The compound participates in cross-coupling reactions to construct complex heterocycles.
Suzuki-Miyaura Coupling:
| Boronic Acid | Catalyst | Product | Yield |
|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 2,6-Diphenyl-5-fluoropyrimidine-4-carboxylate | 78% |
| Vinylboronic acid | PdCl₂(dppf), CsF | 2,6-Divinyl-5-fluoropyrimidine-4-carboxylate | 65% |
-
Limitations : Steric hindrance from the ester group reduces yields in bulkier boronic acid partners .
Photochemical Reactions
UV irradiation induces homolytic C–Cl bond cleavage, generating aryl radicals for cascade cyclization.
Example:
-
Product : Benzo thieno[2,3-d]pyrimidine-4-carboxylate via radical recombination with thiophene derivatives .
Comparative Reactivity
| Reaction Type | Relative Rate (k₁/k₂) | Dominant Pathway |
|---|---|---|
| C2-Cl vs. C6-Cl NAS | 3.8 : 1 | Electronic effects |
| Ester vs. Chloride hydrolysis | 0.05 : 1 | Steric shielding of ester |
Scientific Research Applications
Methyl 2,6-dichloro-5-fluoropyrimidine-4-carboxylate is a chemical compound featuring a pyrimidine ring with chlorine atoms at the 2 and 6 positions, a fluorine atom at the 5 position, and a carboxylate group at the 4 position. It has a molecular weight of approximately 207.01 g/mol. This compound is used in pharmaceuticals and agrochemicals, and it serves as a building block in synthesizing biologically active molecules.
Applications
This compound is a versatile compound with applications spanning pharmaceuticals and agrochemicals.
Pharmaceuticals:
- Building Block: It acts as a crucial building block in synthesizing various biologically active molecules.
- Drug Development: The compound shows potential as a lead structure for drug development. Interaction studies suggest it can interact with various biological targets. Derivatives of this compound have demonstrated potential as inhibitors.
Agrochemicals:
- Crop Protection: Trifluoromethylpyridine (TFMP) derivatives, which share similarities with this compound, are utilized in protecting crops from pests .
- Synthesis of Agrochemicals: It is employed in the synthesis of agrochemicals.
Chemical Modifications and Reactions:
- Versatile Reactant: this compound is suitable for chemical modifications, making it a valuable reactant in various chemical reactions.
This compound possesses a unique combination of halogen substitutions and functional groups, enhancing its biological activity and chemical reactivity. Research suggests halogen atoms can improve binding affinity to target proteins, thereby boosting biological activity.
A comparison with other pyrimidine derivatives highlights its uniqueness:
| Compound Name | Structural Features | Similarity Index |
|---|---|---|
| Methyl 6-chloropyrimidine-4-carboxylate | Chlorine at position 6 only | 0.89 |
| Methyl 2-chloropyrimidine-4-carboxylate | Chlorine at position 2 only | 0.89 |
| Ethyl 2-chloropyrimidine-4-carboxylate | Ethyl group instead of methyl | 0.86 |
| Methyl 2,6-dichloro-5-methoxypyrimidine-4-carboxylate | Methoxy group instead of fluorine | 0.85 |
| tert-butyl 2-chloropyrimidine-4-carboxylate | Tert-butyl group instead of methyl | 0.83 |
BCL6 Inhibitors
optimization of pyrimidine compounds has led to the discovery of potent BCL6 inhibitors . For instance, modifying the 2-pyrimidine substituent can result in compounds like CCT373566, an in vivo degrader with strong antiproliferative activity . Further research has explored the structure-activity relationships (SAR) of pyrimidine derivatives, revealing that specific stereoisomers and substituents significantly impact the degradation and inhibition of BCL6 .
Kinase Inhibition
Mechanism of Action
The mechanism of action of methyl 2,6-dichloro-5-fluoropyrimidine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key differences between Methyl 2,6-dichloro-5-fluoropyrimidine-4-carboxylate and its analogs:
Key Comparative Insights
Ester vs. Carboxylic Acid :
- The methyl ester group in this compound offers hydrolytic stability compared to the carboxylic acid derivative (CAS 132195-42-7), which may require protection during synthetic steps. However, the carboxylic acid’s acidity facilitates salt formation, enhancing solubility in aqueous systems .
The CF₃ group also enhances lipophilicity, which could improve membrane permeability in drug candidates .
Heterocyclic Core Differences :
- Pyrimidine (two nitrogen atoms) vs. pyridine (one nitrogen atom) cores influence electronic distribution and hydrogen-bonding capabilities. Pyrimidines are more common in nucleoside analogs, while pyridines are prevalent in herbicides and metal ligands .
Ester Chain Length :
- The ethyl ester analog (CAS 1266238-63-4) has a marginally higher molecular weight and slightly reduced solubility in polar solvents compared to the methyl ester, which may affect crystallization or formulation processes .
Biological Activity
Methyl 2,6-dichloro-5-fluoropyrimidine-4-carboxylate is a notable compound in medicinal chemistry, particularly due to its diverse biological activities and potential applications in drug development. This article delves into its biological activity, highlighting key research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound features a pyrimidine ring with two chlorine atoms at positions 2 and 6, a fluorine atom at position 5, and a carboxylate group at position 4. Its molecular formula is with a molecular weight of approximately 207.01 g/mol. The halogen substitutions enhance its interaction with biological targets, making it a versatile building block for further chemical modifications.
Antitumor Activity
Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain derivatives can selectively inhibit tumor growth while sparing normal cells. A notable study reported an IC50 value of against the MDA-MB-231 triple-negative breast cancer (TNBC) cell line, demonstrating potent antitumor activity .
Enzyme Inhibition
The compound has been identified as a potential inhibitor of several enzymes involved in cancer progression and other diseases. For example, it has shown inhibitory effects on matrix metalloproteinases (MMP-2 and MMP-9), which are crucial in tumor metastasis. This inhibition may contribute to its antitumor properties by preventing cancer cell invasion .
The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes and receptors. It can act as an inhibitor or modulator, influencing various biochemical pathways relevant to disease processes .
Case Studies
- Cytotoxicity in Lung Cancer Cells : A study demonstrated that certain derivatives of the compound exhibited selective toxicity towards lung cancer cells (A-549) while being non-toxic to healthy cells at concentrations below . This selectivity underscores the potential for developing targeted cancer therapies .
- Antiviral Activity : Some derivatives also showed promising antiviral activity against influenza virus strains, indicating their potential use in treating viral infections alongside their anticancer properties .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Structural Features | Similarity Index |
|---|---|---|
| Methyl 6-chloropyrimidine-4-carboxylate | Chlorine at position 6 only | 0.89 |
| Methyl 2-chloropyrimidine-4-carboxylate | Chlorine at position 2 only | 0.89 |
| Ethyl 2-chloropyrimidine-4-carboxylate | Ethyl group instead of methyl | 0.86 |
| Methyl 2,6-dichloro-5-methoxypyrimidine-4-carboxylate | Methoxy group instead of fluorine | 0.85 |
| tert-butyl 2-chloropyrimidine-4-carboxylate | Tert-butyl group instead of methyl | 0.83 |
This table illustrates how this compound stands out due to its unique combination of halogen substitutions and functional groups that enhance its biological activity compared to these similar compounds.
Q & A
Basic: How can the synthesis of Methyl 2,6-dichloro-5-fluoropyrimidine-4-carboxylate be optimized under mild conditions?
Methodological Answer:
Optimization involves selecting metal-free conditions to minimize side reactions. A reported approach for analogous fluoropyrimidines uses β-CF3 aryl ketones as precursors, reacting with urea derivatives in acetic acid at 80–100°C for 6–12 hours . Key parameters include:
- Temperature control : Maintaining ≤100°C prevents decomposition of labile fluorine substituents.
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the 2- and 6-positions.
- Catalyst screening : Mild bases like K₂CO₃ improve yields (reported up to 85% for similar compounds) by deprotonating intermediates .
Validation : Monitor reaction progress via TLC (hexane:ethyl acetate, 3:1) and confirm purity using HPLC (C18 column, acetonitrile/water mobile phase).
Basic: What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assign signals using coupling patterns (e.g., ¹⁹F-¹H coupling for the 5-fluoro group). For example, the pyrimidine ring protons typically appear δ 8.2–8.5 ppm, while ester methyl groups resonate at δ 3.9–4.1 ppm .
- HRMS : Confirm molecular mass (C₇H₅Cl₂FNO₂, exact mass 239.96 g/mol) with <2 ppm error.
- IR spectroscopy : Identify ester C=O stretches (~1720 cm⁻¹) and pyrimidine ring vibrations (~1600 cm⁻¹) .
Advanced: How do computational models predict regioselectivity in nucleophilic substitutions?
Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model charge distribution. For this compound:
- Electrostatic potential maps show higher positive charge at C2 and C6 due to electron-withdrawing Cl and F groups, favoring nucleophilic attack at these positions .
- Transition state analysis : Simulate energy barriers for substitution pathways (e.g., SNAr at C2 vs. C6) using Gaussian or ORCA software. Validate with experimental kinetic data (e.g., rate constants from HPLC monitoring) .
Advanced: How can contradictory crystallographic and spectroscopic data be resolved?
Methodological Answer:
Contradictions often arise from dynamic processes (e.g., rotational isomerism). Strategies include:
- Low-temperature XRD : Resolve disorder in crystal structures (e.g., using SHELXL for refinement ).
- VT-NMR : Perform variable-temperature NMR to detect conformational changes (e.g., coalescence of signals at elevated temperatures).
- Complementary techniques : Pair solid-state (XRD) and solution-state (NMR/IR) data to reconcile discrepancies .
Basic: What analytical methods quantify trace impurities in this compound?
Methodological Answer:
- HPLC-DAD : Use a C18 column (5 µm, 250 × 4.6 mm) with gradient elution (water:acetonitrile, 0.1% TFA). Detect impurities (e.g., des-fluoro byproducts) at 254 nm .
- LC-MS/MS : Employ MRM transitions (e.g., m/z 240 → 196 for the parent ion) for specificity. Calibrate with certified reference standards (e.g., drug impurity analogs from Pharmacopeial guidelines ).
Advanced: What mechanistic insights guide the design of derivatives for medicinal chemistry?
Methodological Answer:
- SAR studies : Replace Cl/F substituents with bioisosteres (e.g., -CF3 or -CN) and assess activity via enzyme inhibition assays.
- Metabolic stability : Use hepatic microsome models (human/rat) to identify vulnerable sites (e.g., ester hydrolysis). Optimize by substituting methyl ester with tert-butyl or amide groups .
- Docking simulations : Model interactions with target proteins (e.g., kinases) using AutoDock Vina. Prioritize derivatives with ΔG < -8 kcal/mol .
Basic: How is thermal stability evaluated for this compound?
Methodological Answer:
- TGA/DSC : Perform under nitrogen (10°C/min ramp). Decomposition onset >200°C indicates suitability for high-temperature reactions .
- Isothermal gravimetry : Monitor mass loss at 150°C over 24 hours; <5% loss suggests stability for long-term storage .
Advanced: What strategies mitigate racemization in chiral derivatives?
Methodological Answer:
- Asymmetric synthesis : Use chiral auxiliaries (e.g., Evans oxazolidinones) during pyrimidine ring formation.
- Kinetic resolution : Employ lipases (e.g., Candida antarctica) to selectively hydrolyze undesired enantiomers.
- Circular dichroism (CD) : Monitor optical activity at 220–300 nm to detect racemization during reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
